(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
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Overview
Description
- The compound’s systematic name is (E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one .
- It belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring.
- The compound’s chemical structure consists of a pyridazinone core with a furan ring and a cinnamylpiperazine side chain.
- Its molecular formula is C24H24N4O2 .
- The (E) configuration indicates the double bond between the two carbons in the side chain.
Preparation Methods
- Synthetic Routes :
- One synthetic route involves the condensation of 2-furoyl chloride with 4-cinnamylpiperazine in the presence of a base (such as triethylamine) to form the pyridazinone ring.
- The (E) configuration is achieved during this step.
- Reaction Conditions :
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route, optimized for yield and scalability.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the compound.
- Reduction : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst (e.g., palladium on carbon) can reduce it.
- Substitution : Nucleophilic substitution reactions can occur at the pyridazinone nitrogen or the furan ring.
- Major Products :
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to the corresponding dihydro compound.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
- Chemistry : The compound serves as a building block for designing novel heterocyclic molecules.
- Biology : It may exhibit biological activity, making it relevant for drug discovery.
- Medicine : Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
- Industry : It could find applications in materials science or catalysis.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific interactions with biological targets.
- It may modulate enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness :
- The combination of the pyridazinone core, furan ring, and cinnamylpiperazine side chain makes this compound unique.
- Similar Compounds :
- Other pyridazinones with different substituents or side chains.
- Examples include related heterocycles like pyridazines and pyridines.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H24N4O3/c28-22-11-10-20(21-9-5-17-30-21)24-27(22)18-23(29)26-15-13-25(14-16-26)12-4-8-19-6-2-1-3-7-19/h1-11,17H,12-16,18H2/b8-4+ |
InChI Key |
LQNLGKARCBLFRU-XBXARRHUSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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